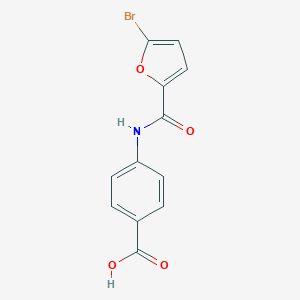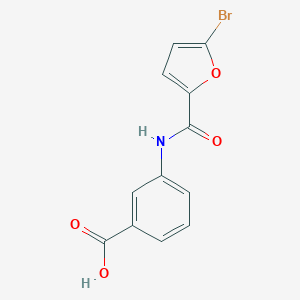
4'-(n-Propylthio)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(n-Propylthio)acetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a propylthio group attached to the para position of the phenyl ring of acetophenone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(n-Propylthio)acetophenone typically involves the introduction of a propylthio group to the acetophenone structure. One common method is the reaction of acetophenone with propylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran or dimethylformamide
Catalyst: Magnesium chloride or palladium on carbon
Temperature: 60°C to 80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: On an industrial scale, the production of 4’-(n-Propylthio)acetophenone may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as palladium on carbon, can facilitate the reaction under milder conditions and improve the overall process sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-(n-Propylthio)acetophenone undergoes various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nitric acid for nitration, bromine for bromination
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: 4’-(n-Propylthio)phenylethanol
Substitution: Nitro or halogenated derivatives of 4’-(n-Propylthio)acetophenone
Wissenschaftliche Forschungsanwendungen
4’-(n-Propylthio)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4’-(n-Propylthio)acetophenone involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death. The compound may also inhibit specific enzymes or pathways critical for the survival of microorganisms.
Vergleich Mit ähnlichen Verbindungen
4’-(n-Propylthio)acetophenone can be compared with other acetophenone derivatives, such as:
4’-Methylthioacetophenone: Similar structure but with a methylthio group instead of a propylthio group.
4’-Ethylthioacetophenone: Contains an ethylthio group, offering different reactivity and properties.
4’-Phenylthioacetophenone: Features a phenylthio group, which significantly alters its chemical behavior and applications.
Uniqueness: The presence of the propylthio group in 4’-(n-Propylthio)acetophenone imparts unique chemical properties, such as increased lipophilicity and distinct reactivity patterns, making it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
1-(4-propylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZDQSADYIDIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2,6-Dimethyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472449.png)
![1-[4-(Hexylsulfanyl)phenyl]ethanone](/img/structure/B472502.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)











